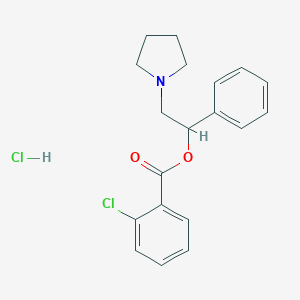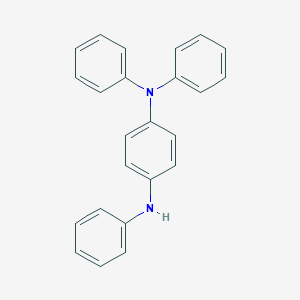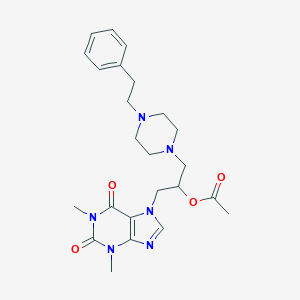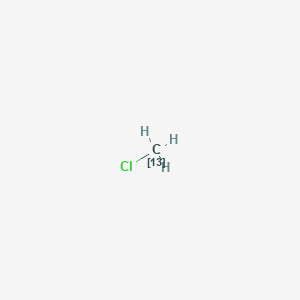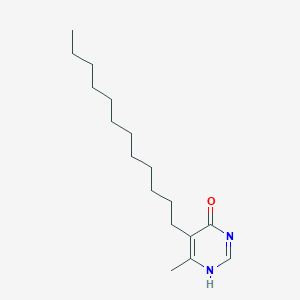
4-Pyrimidinol, 5-dodecyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinol, 5-dodecyl-6-methyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been found to have unique properties that make it useful for a variety of purposes.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinol, 5-dodecyl-6-methyl- is not fully understood. However, it has been suggested that it may work by disrupting the cell membrane of microorganisms, leading to their death. It may also work by inhibiting the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Pyrimidinol, 5-dodecyl-6-methyl- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to inhibit the growth of several types of fungi, including Candida albicans and Aspergillus niger. In addition, it has been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Pyrimidinol, 5-dodecyl-6-methyl- for lab experiments is its broad-spectrum activity against microorganisms. This makes it useful for studying the effects of antimicrobial agents on various types of bacteria, fungi, and viruses. However, one limitation of this compound is that it can be toxic to mammalian cells at high concentrations, which may limit its usefulness for certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Pyrimidinol, 5-dodecyl-6-methyl-. One area of interest is the development of new antimicrobial agents based on this compound. Another area of interest is the study of its potential as an anticancer agent. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on mammalian cells.
Métodos De Síntesis
The synthesis of 4-Pyrimidinol, 5-dodecyl-6-methyl- involves several steps. The first step involves the condensation of 6-methyl-2-pyridone with dodecylamine. This reaction is followed by the addition of formaldehyde and then the reduction of the resulting imine with sodium borohydride. The final step involves the oxidation of the resulting alcohol with chromium trioxide.
Aplicaciones Científicas De Investigación
4-Pyrimidinol, 5-dodecyl-6-methyl- has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential as an anticancer agent.
Propiedades
Número CAS |
103980-61-6 |
|---|---|
Nombre del producto |
4-Pyrimidinol, 5-dodecyl-6-methyl- |
Fórmula molecular |
C17H30N2O |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
5-dodecyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-15(2)18-14-19-17(16)20/h14H,3-13H2,1-2H3,(H,18,19,20) |
Clave InChI |
KMKURCSWXPDGSU-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCC1=C(NC=NC1=O)C |
SMILES |
CCCCCCCCCCCCC1=C(N=CNC1=O)C |
SMILES canónico |
CCCCCCCCCCCCC1=C(NC=NC1=O)C |
Sinónimos |
5-dodecyl-6-methyl-1H-pyrimidin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
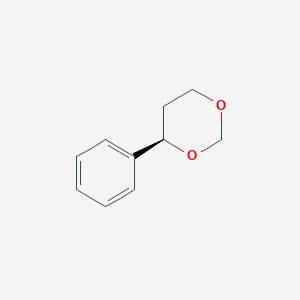
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
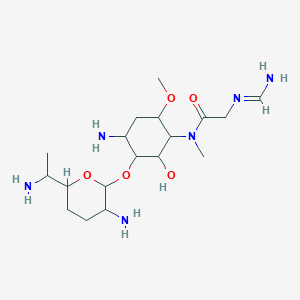
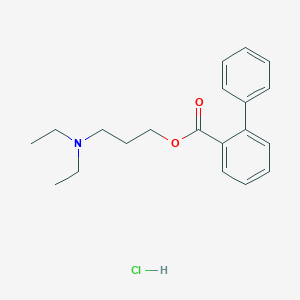
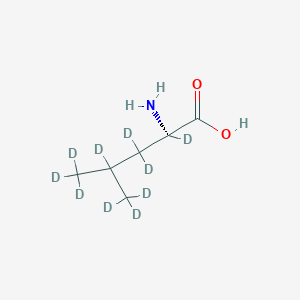
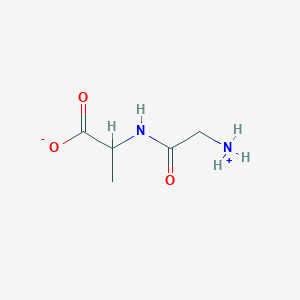
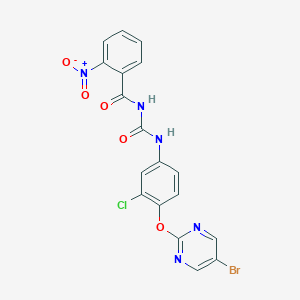
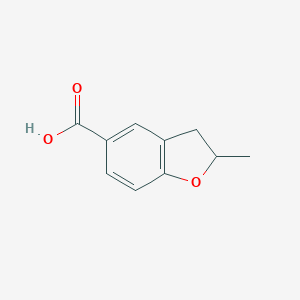
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
